molecular formula C12H22N2O3 B13881122 tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate

tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate

Cat. No.: B13881122
M. Wt: 242.31 g/mol
InChI Key: JECRIXHJGRMYKS-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate: is an organic compound belonging to the class of carbamate esters. These compounds contain an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). This compound is known for its applications in organic synthesis and as a building block in various chemical reactions.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C12H22N2O3/c1-8(10(15)14-9-6-5-7-9)13-11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

JECRIXHJGRMYKS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine and a carbonyl compound. One common method includes the use of tert-butyl carbamate and cyclobutylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates and amides.

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.

Medicine:

  • Explored for its role in drug design and synthesis, particularly in the development of enzyme inhibitors and receptor modulators.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclobutylamino group can enhance the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate is unique due to its specific combination of a cyclobutylamino group and a carbamate ester. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

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